molecular formula C15H26GdO7 B3042508 Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate CAS No. 64438-54-6

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Cat. No. B3042508
CAS RN: 64438-54-6
M. Wt: 475.6 g/mol
InChI Key: IRYSUIYKCHCKMA-KJVLTGTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadolinium is a silvery-white metal that is moderately ductile and hard . It is fairly stable in air, but an oxide film forms in moist air . Gadolinium is used in nuclear marine propulsion systems as a burnable poison . It has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom .


Synthesis Analysis

The synthesis of a new series of Gd (III)-arylphosphonium complexes is described and the solution stability of selected compounds is reported . Their lipophilicity and uptake in human glial (SVG p12) and human glioblastoma multiforme (T98G) cell lines are presented . The synthesis and a limited stability and SAR study of a novel series of Gd (III)-DOTA-phosphonium complexes is also reported .


Molecular Structure Analysis

Gadolinium has an atomic number of 64 and a relative atomic mass of 157.25 . Its electron configuration is [Xe] 4f 7 5d 1 6s 2 . Gadolinium is organized into blocks by the orbital type in which the outer electrons are found .


Chemical Reactions Analysis

Gadolinium reacts slowly with water and dissolves in acids . Gadolinium-based contrast agents induce renal glomerular changes . It has been demonstrated that gadolinium-based contrast agent treatment induces hypercholesterolemia, hypertriglyceridemia, insulin resistance, and the Warburg effect in the renal cortex .


Physical And Chemical Properties Analysis

Gadolinium has a melting point of 1313°C, a boiling point of 3273°C, and a density of 7.90 g/cm³ . It is solid at 20°C . Gadolinium is a soft, bright, and a silvery metal having both the properties called malleable and ductile .

Scientific Research Applications

1. Gadolinium in Magnetic Resonance Imaging (MRI)

Gadolinium is extensively utilized in magnetic resonance imaging (MRI) as a contrast agent. Its chemistry, particularly in MRI applications, is complex and significant, as it helps to increase the contrast by selectively relaxing water molecules near the complex. Gadolinium-based contrast agents are known for their thermodynamic stability and kinetic stability, which are crucial factors in determining their toxicity in vivo (Sherry, Caravan, & Lenkinski, 2009). Furthermore, strategies to increase the sensitivity (relaxivity) of these contrast agents are being explored to detect molecular targets more effectively (Caravan, 2006).

2. Novel Gadolinium Complexes

Recent advancements have led to the synthesis of new gadolinium complexes that offer higher relaxivity and stability compared to traditional MRI contrast agents. These complexes, such as diethylenetriamine-N-oxide pentaacetic acid-bisamide-based Gd(III) complexes, exhibit superior in vivo stability and non-toxicity, making them promising candidates for MRI applications (Zhang et al., 2019).

3. Radiation Sensitizers and MRI

Gadolinium complexes are also being studied for their potential as radiation sensitizers that can be detected by MRI. For example, Gadolinium(III) texaphyrin is a new class of radiation sensitizer that demonstrates efficient radiation sensitization in both in vitro and in vivo studies. It selectively localizes in tumors, which can be confirmed through MRI scanning (Young et al., 1996).

4. Neurotoxicity Studies

Studies have been conducted to understand the effects of gadolinium on the central nervous system, particularly concerning mitochondrial function and oxidative stress. For instance, research shows that gadolinium can impair mitochondrial function in rat cortical neurons, leading to increased ROS accumulation and cell apoptosis (Feng et al., 2010).

Mechanism of Action

Target of Action

Gadolinium-based contrast agents (GBCAs) are primarily used in magnetic resonance imaging (MRI) as they interact with water molecules in the body and enhance the quality of MRI scans . The primary targets of GBCAs are tissues that can be visualized using MRI, including the brain, spine, and other organs .

Mode of Action

The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . As a result, on T1-weighted images, they have a brighter signal . This can have a number of uses: detection of focal lesions (e.g., tumor, abscess, metastasis), imaging of vessels in MR angiography or MR venography, and calculating MR perfusion parameters .

Biochemical Pathways

Gadolinium is known to disrupt multiple calcium-dependent pathways since its ionic radius is similar in size to calcium, allowing it to compete with calcium in vivo .

Pharmacokinetics

Most GBCAs, including Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate, are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection . The recommended dose for most GBCAs is 0.1 mmol/kg with a recommended injection rate of 0.5 mmol/mL .

Result of Action

The primary result of the action of GBCAs is the enhancement of the contrast in MRI scans, allowing for better visualization of tissues and more accurate diagnosis . Gadolinium deposits in trace amounts in various organs, especially the brain (eg, dentate nucleus of the cerebellum, globus pallidus) following administration of gadolinium contrast agents . The clinical significance of gadolinium deposition is thus far unknown .

Action Environment

The action of GBCAs can be influenced by various environmental factors. For instance, the presence of renal impairment can prolong the half-life of GBCAs, as they are primarily excreted through the renal system . Additionally, the risk of adverse reactions is higher in patients with bronchial asthma, a history of reactions to iodine-based contrast media, or others .

Biochemical Analysis

Biochemical Properties

Gadolinium interacts with various biomolecules, primarily through its paramagnetic properties . It has been shown to have a direct neurotoxic effect, similar to other metals such as lead, cadmium, mercury, nickel, and aluminum . Gadolinium is known to interact with enzymes and proteins, particularly those involved in calcium homeostasis and mitochondrial functions .

Cellular Effects

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate can have significant effects on cellular processes. It has been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most Gadolinium-based contrast agents . It is also known to have a direct neurotoxic effect .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with biomolecules. Gadolinium is known to shorten T2 relaxation time, resulting in a hypointense signal . At very high concentrations, a signal void may appear to be present .

Temporal Effects in Laboratory Settings

Studies have shown that exposure to Gadolinium-based contrast agents is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that gadolinium is neurotoxic through multiple mechanisms, mainly involving calcium homeostasis and mitochondrial functions .

Metabolic Pathways

Gadolinium is known to interact with enzymes and proteins, particularly those involved in calcium homeostasis and mitochondrial functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure .

Subcellular Localization

Gadolinium is known to interact with various subcellular compartments, particularly those involved in calcium homeostasis and mitochondrial functions .

properties

IUPAC Name

gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYSUIYKCHCKMA-KJVLTGTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Gd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26GdO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream colored odorless powder; Hygroscopic; [MSDSonline]
Record name Gadolinium acetylacetonate dihydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9132
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

64438-54-6
Record name Gadolinium(III) acetylacetonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Reactant of Route 2
Reactant of Route 2
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Reactant of Route 3
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Reactant of Route 4
Reactant of Route 4
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Reactant of Route 5
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate
Reactant of Route 6
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.